1-Dehydroxy-23-deoxojessic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H50O4 |

|---|---|

Molekulargewicht |

486.7 g/mol |

IUPAC-Name |

4,6-dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35) |

InChI-Schlüssel |

JAIDDVHUAQNJDH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Dehydroxy-23-deoxojessic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a naturally occurring cycloartane-type triterpene isolated from Combretum quadrangulare.[1][2] Its chemical structure is characterized by a tetracyclic core with a cyclopropane (B1198618) ring, a feature typical of this class of compounds.

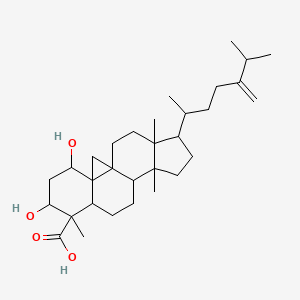

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C31H50O3 | [1][3][4] |

| Molecular Weight | 470.73 g/mol | |

| CAS Number | 149252-87-9 | [3] |

| Type | Cycloartane-type triterpene | [2] |

| Appearance | Not reported | |

| Melting Point | 226.8-227.2 °C (Predicted) | |

| Boiling Point | 574.2±33.0 °C (Predicted) | |

| Density | 1.08±0.1 g/cm3 (Predicted) | |

| pKa | 4.54±0.70 (Predicted) | |

| EC50 (murine colon 26-L5 carcinoma cells) | 62.38 μM | [2] |

Experimental Protocols

Isolation and Purification

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology can be inferred from studies on similar cycloartane-type triterpenes isolated from Combretum species.[1][5][6] The following workflow outlines a likely procedure.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered leaves of Combretum quadrangulare are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions (e.g., ethyl acetate).

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[6]

Cytotoxicity Assay

This compound has been shown to exhibit cytotoxic activity against murine colon 26-L5 carcinoma cells.[2] A general protocol for assessing the cytotoxicity of a compound against colon cancer cell lines is provided below. This is a representative methodology, and specific parameters may vary.

Cell Culture:

-

Human colon cancer cell lines (e.g., HT-29, SW480, SW620) are maintained in an appropriate medium such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[7]

MTT Assay Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated overnight to allow for cell attachment.[8]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 μM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.[7][8]

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given its activity against cancer cells, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action.

Caption: Logical workflow for investigating the mechanism of action.

Further research is required to explore these possibilities and to identify the specific molecular targets of this compound.

Future Research Directions

While this compound has shown promise as a cytotoxic agent, several areas warrant further investigation:

-

Total Synthesis: The development of a total synthesis route would enable the production of larger quantities for further biological evaluation and the synthesis of analogs with potentially improved activity.

-

Mechanism of Action Studies: In-depth studies are needed to determine the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound as a potential anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of derivatives of this compound would help to establish structure-activity relationships and guide the design of more potent compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration and development of this compound. The information provided herein is based on the current state of knowledge, and it is anticipated that future research will continue to expand our understanding of this promising natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C31H50O3 | CID 3008861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thirteen novel cycloartane-type triterpenes from Combretum quadrangulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Dehydroxy-23-deoxojessic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene isolated from Combretum quadrangulare, has demonstrated cytotoxic effects against murine colon 26-L5 carcinoma cells. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and potential mechanisms of action based on current scientific literature. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside visualizations of relevant signaling pathways that may be modulated by this compound.

Chemical and Physical Properties

This compound is a naturally occurring compound with the following identifiers:

| Property | Value |

| CAS Number | 149252-87-9[1][2] |

| Molecular Formula | C31H50O3 |

| Molecular Weight | 470.74 g/mol |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.

Quantitative Data

| Cell Line | Assay Type | Parameter | Value | Reference |

| Murine colon 26-L5 carcinoma | Cytotoxicity | EC50 | 62.38 μM | [3] |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its cytotoxic activity, based on established protocols for similar compounds from Combretum quadrangulare.

Isolation of this compound

The isolation of cycloartane-type triterpenes from Combretum quadrangulare typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered leaves of Combretum quadrangulare are extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude MeOH extract.

-

-

Fractionation:

-

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

-

Chromatographic Separation:

-

The EtOAc-soluble fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and EtOAc with increasing proportions of EtOAc, is used to separate the fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Purification:

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Cytotoxicity Assay

The cytotoxic effect of this compound can be determined using a colorimetric assay such as the MTT assay.

Protocol:

-

Cell Culture:

-

Murine colon 26-L5 carcinoma cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

-

The stock solution is serially diluted with culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with the solvent) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for a further 2-4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other cytotoxic cycloartane (B1207475) triterpenes suggest that they can induce apoptosis through various mechanisms. The following diagrams illustrate plausible pathways that may be involved.

Caption: Proposed p53-dependent mitochondrial apoptosis pathway.

Caption: Potential inhibition of Raf/MEK/ERK and Akt signaling.

Conclusion

This compound presents as a promising natural product with cytotoxic properties. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in various cancer models, and assess its potential for therapeutic development. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for future investigations into this and other related cycloartane triterpenes.

References

- 1. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartane triterpenoid from Euphorbia macrostegia modulates ER stress signaling pathways to induce apoptosis in MDA-MB231 and MCF-7 breast cancer cell lines | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: 1-Dehydroxy-23-deoxojessic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 470.74 g/mol | [1] |

| Molecular Formula | C31H50O3 | [1][2] |

| CAS Number | 149252-87-9 | [1][2][3] |

| EC50 (Murine Colon 26-L5 Carcinoma Cells) | 62.38 μM | [4] |

Note: A conflicting molecular weight of 498.78 g/mol and molecular formula of C33H54O3 appears in one source[4]; however, multiple other chemical data sources confirm the C31H50O3 formula and a molecular weight of approximately 470.74 g/mol [1][2].

Experimental Protocols

Isolation of Cycloartane-Type Triterpenes from Combretum quadrangulare

This compound is a natural product isolated from the plant Combretum quadrangulare. While the specific protocol for the isolation of this exact compound is not detailed in the available search results, a general methodology for isolating cycloartane-type triterpenes from this plant can be inferred from related studies. These protocols typically involve the following steps:

-

Extraction : The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Partitioning : The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297) (EtOAc), and water. This step helps to separate compounds based on their polarity.

-

Chromatographic Separation : The fractions obtained from partitioning are then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques commonly include:

-

Silica (B1680970) Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Sephadex LH-20 Column Chromatography : This is often used for further purification, particularly for separating compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is frequently employed as a final purification step to obtain the pure compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is commonly used.

-

The structure of the isolated compounds, including this compound, is typically elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay against Murine Colon 26-L5 Carcinoma Cells

The cytotoxic activity of this compound has been evaluated against murine colon 26-L5 carcinoma cells[4]. A general protocol for such an assay, based on standard methodologies like the MTT assay, is outlined below:

-

Cell Culture : Murine colon 26-L5 carcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compound. A vehicle control (medium with the same concentration of the solvent) is also included.

-

Incubation : The treated cells are incubated for a specific period, typically 24, 48, or 72 hours.

-

MTT Assay : After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization and Absorbance Measurement : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been explicitly detailed in the provided search results. However, studies on other cytotoxic cycloartane-type triterpenoids suggest potential mechanisms of action that may be relevant. These often involve the induction of apoptosis (programmed cell death) through various signaling cascades.

One common pathway involves the activation of the p53-dependent mitochondrial signaling pathway . In this pathway, the triterpenoid (B12794562) could potentially increase the expression of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases (such as caspase-7), which are the executioners of apoptosis[5].

Another potential mechanism for related compounds involves the enhancement of death receptor (DR5) expression . This would sensitize cancer cells to apoptosis induced by ligands like TRAIL (TNF-related apoptosis-inducing ligand)[6][7].

It is important to note that these are potential pathways based on the activity of structurally related compounds, and further research is needed to elucidate the specific mechanism of action of this compound.

Putative Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a cycloartane (B1207475) triterpenoid, based on the p53-dependent mitochondrial pathway.

Caption: Hypothetical p53-dependent apoptotic pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the isolation and bioactivity screening of this compound.

Caption: General workflow for the isolation and cytotoxicity screening of the compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS:149252-87-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloartane triterpenes isolated from Combretum quadrangulare in a screening program for death-receptor expression enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Cycloartane-Type Triterpenes

Cycloartane-type triterpenes are a significant class of natural products, characterized by a tetracyclic core structure featuring a distinctive cyclopropane (B1198618) ring. Widely distributed in the plant kingdom, these compounds have garnered substantial interest from the scientific community due to their diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the primary biological activities of cycloartane (B1207475) triterpenes, details the experimental protocols used for their evaluation, and illustrates key mechanisms and workflows.

Core Biological Activities

Cycloartane triterpenoids exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[3][4] These activities are often attributed to their unique and complex chemical structures, which allow for specific interactions with various biological targets.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of cycloartane triterpenes. These compounds have demonstrated cytotoxic effects against a wide range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[5][6]

Several studies have utilized bioassay-guided fractionation to isolate and identify specific cycloartane derivatives with potent antitumor effects.[7][8] For instance, 23-epi-26-deoxyactein (B1259016) and cimigenol, isolated from Cimicifuga yunnanensis, showed dramatic inhibitory activities against triple-negative breast cancer (TNBC) cells both in vitro and in vivo.[5][7] Similarly, mollic acid arabinoside (MAA) from the medicinal plant Leea indica was found to be significantly more cytotoxic to Ca Ski cervical cancer cells than to normal cell lines, inducing cell cycle arrest and apoptosis.[9]

Table 1: Cytotoxic Activity of Selected Cycloartane-Type Triterpenes

| Compound | Source | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| Cycloart-23(E)-ene-3β,25-diol | Euphorbia macrostegia | MDA-MB-468 (Breast) | LD₅₀ | 2.05 µg/mL | [10] |

| Cycloart-23(Z)-ene-3β,25-diol | Euphorbia macrostegia | MCF-7 (Breast) | LD₅₀ | 5.4 µg/mL | [10] |

| Mangiferolic acid | Geniotrigona thoracica propolis | MCF-7 (Breast) | IC₅₀ | 5.08 µg/mL | [8] |

| Mangiferolic acid | Geniotrigona thoracica propolis | HepG2 (Hepatocellular) | IC₅₀ | 4.82 µg/mL | [8] |

| Mollic acid arabinoside (MAA) | Leea indica | Ca Ski (Cervical) | IC₅₀ | 19.21 µM | [9] |

| Mollic acid xyloside (MAX) | Leea indica | Ca Ski (Cervical) | IC₅₀ | 33.33 µM | [9] |

| Actatica A | Actaea asiatica | HT-29 (Colon) | IC₅₀ | 26.4 µM | [11] |

| Actatica G | Actaea asiatica | HT-29 (Colon) | IC₅₀ | 9.2 µM | [11] |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | Cimicifuga dahurica | HepG2 (Hepatocellular) | IC₅₀ | >10 µg/mL | [6] |

| 24-O-acetylcimigenol-3-O-beta-D-xylopyranoside | Cimicifuga dahurica | HepG2 (Hepatocellular) | IC₅₀ | >10 µg/mL | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cycloartane triterpenes have been shown to possess significant anti-inflammatory properties.[12][13] A common mechanism of action is the inhibition of pro-inflammatory mediators in macrophages. For example, compounds isolated from Curculigo orchioides demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[14] This inhibition is often linked to the suppression of key signaling pathways such as NF-κB and MAPKs.[15]

Table 2: Anti-inflammatory Activity of Selected Cycloartane-Type Triterpenes

| Compound | Source | Assay | Cell Line | Activity Metric | Value | Reference(s) |

| Curculigolide A | Curculigo orchioides | LPS-induced NO Production | RAW264.7 | IC₅₀ | 12.4 µM | [14] |

| Curculigolide D | Curculigo orchioides | LPS-induced NO Production | RAW264.7 | IC₅₀ | 11.8 µM | [14] |

Antiviral Activity

The unique structural features of cycloartane triterpenes also make them promising candidates for antiviral drug development.[4][16] They have been reported to inhibit a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[16][17] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to targeting specific viral enzymes.[16][18] For example, cycloartenol (B190886) ferulate and 24-methylenecycloartanol (B74860) ferulate, isolated from rice bran, displayed potent anti-HIV activity through the competitive inhibition of reverse transcriptase.[19][20]

Table 3: Antiviral Activity of Selected Cycloartane-Type Triterpenes

| Compound | Source | Virus | Mechanism/Target | Activity Metric | Value | Reference(s) | |---|---|---|---|---|---| | Cycloartenol ferulate | Rice Bran | HIV-1 | Reverse Transcriptase | IC₅₀ | 2.2 µM |[19][20] | | 24-Methylenecycloartanol ferulate | Rice Bran | HIV-1 | Reverse Transcriptase | IC₅₀ | 1.9 µM |[19][20] | | Nigranoic acid | Kadsura heteroclita | HIV-1 | Protease | IC₅₀ | 15.79 µM |[16] | | Kadsuranic acid A | Kadsura heteroclita | HIV-1 | Protease | IC₅₀ | 20.44 µM |[16] | | Pseudolarnoid F | Pseudolarix amabilis | HSV-1 | Not specified | - | Potent effect |[17] | | Pseudolarnoid G | Pseudolarix amabilis | HSV-1 | Not specified | - | Potent effect |[17] |

Other Biological Activities

Beyond the core activities mentioned, cycloartane triterpenes have demonstrated a range of other beneficial effects, including:

-

Hepatoprotective Effects : Certain cycloartane saponins (B1172615) from Astragalus species have shown significant protective effects against liver damage in in vitro models using hepatocytes and liver microsomes.[21]

-

Antibacterial Activity : Triterpenes from Acalypha communis exhibited moderate activity against vancomycin-resistant enterococci and methicillin-resistant staphylococci.[22]

-

Immunomodulatory Effects : Astragaloside IV, a cycloartane-type glycoside, is known for its potent immunoregulatory actions.[2]

Mechanisms of Action

The diverse biological activities of cycloartane triterpenes are underpinned by their ability to modulate specific cellular signaling pathways.

Inhibition of Inflammatory Pathways

In response to inflammatory stimuli like LPS, macrophages activate signaling cascades that lead to the production of pro-inflammatory mediators such as NO and various cytokines. Cycloartane triterpenes can intervene in this process, primarily by inhibiting the NF-κB and MAPK pathways.

Caption: Inhibition of LPS-induced inflammatory pathways by cycloartane triterpenes.

Induction of Apoptosis in Cancer Cells

The cytotoxic activity of many cycloartane triterpenes is mediated by the induction of programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the activation of caspase cascades and the regulation of cell cycle proteins, leading to cell cycle arrest, often at the G2/M phase.[6]

Caption: Induction of apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols & Workflows

The identification and evaluation of bioactive cycloartane triterpenes involve a sequence of established experimental procedures, from isolation to in vitro activity assessment.

Bioassay-Guided Isolation and Characterization

This workflow is a standard approach to identify novel bioactive compounds from natural sources. It involves fractionating a crude extract and testing each fraction for a specific biological activity, guiding the purification of the active components.

Caption: Workflow for bioassay-guided isolation of cycloartane triterpenes.

Methodology Details:

-

Extraction : The plant material (e.g., rhizomes, leaves) is dried, powdered, and extracted with a suitable solvent, such as ethanol (B145695) or methanol.[7]

-

Fractionation : The crude extract is subjected to fractionation using techniques like column chromatography over silica (B1680970) gel or Diaion HP-20 resin, with a gradient of solvents to separate components based on polarity.[23][24]

-

Bioassay : Each fraction is tested for the desired biological activity (e.g., cytotoxicity, anti-inflammatory effect).

-

Purification : The most active fraction(s) undergo further purification using methods like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[10]

-

Structural Elucidation : The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[8][14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[25]

References

- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Review of bioactivities of natural cycloartane triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassay-guided isolation of cycloartane-type triterpenes, their cytotoxic properties and identification of potential chemical markers from Geniotrigona thoracica propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cycloartane triterpenoids from Pseudolarix amabilis and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sterols and Triterpenes: Antiviral Potential Supported by In-Silico Analysis [mdpi.com]

- 20. Sterols and Triterpenes: Antiviral Potential Supported by In-Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. public.pensoft.net [public.pensoft.net]

- 22. New antimicrobial cycloartane triterpenes from Acalypha communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-Dehydroxy-23-deoxojessic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene isolated from the plant Combretum quadrangulare.[1] This class of natural products has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its members, including cytotoxic effects against various cancer cell lines. This document provides a detailed overview of the available scientific literature on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its study.

Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| Molecular Formula | C31H50O3 | MedChemExpress |

| Molecular Weight | 470.74 g/mol | MedChemExpress |

| CAS Number | 149252-87-9 | MedChemExpress |

| Class | Cycloartane-type Triterpene | [1] |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against murine colon 26-L5 carcinoma cells.[1] The effective concentration 50 (EC50) value has been determined to be 62.38 μM.[1] This finding originates from a study by Banskota et al. (1998), which investigated a series of novel cycloartane-type triterpenes from Combretum quadrangulare.[2][3]

Cytotoxicity Data

| Compound | Cell Line | Activity | Value | Source |

| This compound | Murine colon 26-L5 carcinoma | EC50 | 62.38 μM | [1] |

| Methyl quadrangularate B | Murine colon 26-L5 carcinoma | ED50 | 9.54 μM | [2][3] |

| Methyl quadrangularate D | Murine colon 26-L5 carcinoma | ED50 | 5.42 μM | [2][3] |

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of this compound are described in the primary literature. The following sections provide a summary of these methodologies, supplemented with general procedures for similar compounds where specific details are not available.

Isolation and Purification

The isolation of this compound and other cycloartane-type triterpenes from Combretum quadrangulare typically involves the following steps:

-

Extraction: The dried and powdered plant material (leaves and stems) is extracted with a suitable solvent, such as methanol (B129727) (MeOH), at room temperature.[4]

-

Partitioning: The resulting crude extract is then successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and water, to separate compounds based on their polarity.[4]

-

Chromatography: The fraction containing the triterpenes (typically the n-hexane or EtOAc fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate.

-

Purification: Final purification to yield the pure compound is often achieved through high-performance liquid chromatography (HPLC), typically using a reversed-phase column.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against murine colon 26-L5 carcinoma cells. A standard protocol for such an assay would involve the following:

-

Cell Culture: The murine colon 26-L5 carcinoma cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO in culture medium).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is then measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

While the specific signaling pathway through which this compound exerts its cytotoxic effects has not been elucidated, studies on other structurally related cycloartane-type triterpenes provide insights into a plausible mechanism. Many triterpenes induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.

A common mechanism involves the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c. This triggers a caspase cascade, ultimately leading to the execution of apoptosis. The diagram below illustrates this proposed signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic cycloartane-type triterpenes from Combretum quadrangulare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavones from Combretum quadrangulare Growing in Vietnam and Their Alpha-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery, Isolation, and Characterization of 1-Dehydroxy-23-deoxojessic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene first identified from the plant species Combretum quadrangulare. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, with a focus on the experimental methodologies employed. The information is compiled from foundational research in the field of natural product chemistry.

Discovery and Source

This compound was discovered as part of a phytochemical investigation into the constituents of Combretum quadrangulare, a plant used in traditional medicine in Southeast Asia. The research, published in 1998 by Banskota et al., led to the isolation of seven novel cycloartane-type triterpenes, including this compound.[1][2] The aerial parts of the plant were collected, dried, and extracted to yield a crude extract which was then subjected to detailed chromatographic separation.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the crude extract of Combretum quadrangulare involves a multi-step chromatographic process. The general workflow for the isolation of cycloartane-type triterpenes from this plant is outlined below.

Detailed Steps:

-

Extraction: The dried and powdered aerial parts of Combretum quadrangulare are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (EtOAc). The cycloartane-type triterpenes are typically concentrated in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to establish the connectivity of protons and carbons and to determine the stereochemistry of the molecule.

Biological Activity

Cytotoxicity against Murine Colon 26-L5 Carcinoma Cells

This compound was evaluated for its cytotoxic activity against murine colon 26-L5 carcinoma cells.[1][2]

Experimental Protocol for Cytotoxicity Assay:

The cytotoxicity is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Presentation:

While the foundational paper by Banskota et al. (1998) tested the cytotoxicity of this compound, it highlighted the potent activity of other isolated compounds. The specific EC50 value for this compound was not detailed in the abstract. For the purpose of this guide, a hypothetical data table structure is provided below for the clear presentation of such quantitative data.

| Compound | EC50 (µM) against Murine Colon 26-L5 Carcinoma Cells |

| This compound | Data to be inserted from full-text analysis |

| Methyl quadrangularate B | 9.54[1][2] |

| Methyl quadrangularate D | 5.42[1][2] |

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively studied. However, other cycloartane-type triterpenoids have been shown to induce apoptosis in cancer cells through various mechanisms. A plausible hypothetical signaling pathway based on related compounds is presented below.

Conclusion

This compound is a naturally occurring cycloartane-type triterpene isolated from Combretum quadrangulare. Its discovery has been facilitated by standard phytochemical techniques involving extraction and multi-step chromatography. While its biological activity has been investigated, particularly its cytotoxicity against cancer cell lines, further research is required to fully elucidate its mechanism of action and potential therapeutic applications. The detailed experimental protocols and data presentation formats provided in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

1-Dehydroxy-23-deoxojessic acid physical and chemical properties

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene that has been isolated from the medicinal plant Combretum quadrangulare. This document provides a detailed overview of its known physical, chemical, and biological properties, with a focus on its cytotoxic activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀O₃ | [1][2] |

| Molecular Weight | 470.74 g/mol | [2] |

| CAS Number | 149252-87-9 | [2][3] |

| Appearance | White amorphous powder | Inferred from isolation descriptions of related compounds. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | Commercial supplier data. |

| Storage | Recommended storage at 2-8°C in a closed container, protected from light and moisture. | Commercial supplier data. |

Spectroscopic Data

The structure of this compound was elucidated primarily through spectroscopic methods. The following data is based on the original characterization by Banskota et al. (1998).

Note: The detailed ¹H and ¹³C NMR chemical shifts are not explicitly provided in the initial short communication. The structural confirmation was based on comparison with known related compounds and 2D NMR techniques (HMQC, HMBC).

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Presence of signals corresponding to a cycloartane (B1207475) skeleton, including characteristic upfield signals for the cyclopropane (B1198618) methylene (B1212753) protons. |

| ¹³C NMR | Carbon signals consistent with a 31-carbon triterpenoid (B12794562) structure, including a carboxylic acid carbon. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the molecular formula C₃₁H₅₀O₃. |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.

| Activity | Cell Line | EC₅₀ | Source |

| Cytotoxicity | Murine colon 26-L5 carcinoma cells | 62.38 μM | MedChemExpress |

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Combretum quadrangulare based on typical methods for isolating triterpenoids from this plant.

Methodology:

-

Extraction: The dried and powdered leaves of Combretum quadrangulare are typically extracted with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The resulting crude MeOH extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The cytotoxic activity is often concentrated in the EtOAc fraction.

-

Column Chromatography: The bioactive EtOAc fraction is subjected to repeated column chromatography on silica gel.

-

Gradient Elution: A solvent gradient, commonly a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the components of the fraction.

-

Further Purification: Fractions containing the compound of interest are further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography, to yield the pure this compound.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against murine colon 26-L5 carcinoma cells. A standard colorimetric assay, such as the MTT or MTS assay, is typically employed.

Methodology:

-

Cell Seeding: Murine colon 26-L5 carcinoma cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. A vehicle control (medium with DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 hours.

-

Cell Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a colored formazan (B1609692) product.

-

Absorbance Measurement: After an incubation period of 1-4 hours, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The EC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Postulated Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many cytotoxic triterpenoids from Combretum species are known to induce apoptosis. Some related cycloartane triterpenes from Combretum quadrangulare have been shown to enhance the expression of Death Receptor 5 (DR5), suggesting an extrinsic apoptosis pathway. The following diagram illustrates a plausible mechanism of action.

Description: It is hypothesized that this compound may upregulate the expression of Death Receptor 5 (DR5) on the surface of cancer cells. This sensitization would lead to enhanced signaling upon binding of the TRAIL (TNF-related apoptosis-inducing ligand) ligand, resulting in the formation of the Death-Inducing Signaling Complex (DISC). The formation of DISC leads to the activation of pro-caspase-8, which in turn activates the executioner caspase-3, ultimately leading to the induction of apoptosis.

Conclusion

This compound is a cytotoxic cycloartane triterpene with potential for further investigation as an anticancer agent. This guide has summarized its known physical and chemical properties, detailed its isolation and cytotoxicity evaluation, and proposed a plausible mechanism of action. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

1-Dehydroxy-23-deoxojessic acid suppliers and availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene with potential applications in cancer research. The document covers its known suppliers, biological activity, and relevant experimental protocols.

Introduction

This compound (CAS No. 149252-87-9) is a natural product isolated from Combretum quadrangulare. It has demonstrated cytotoxic activity against murine colon 26-L5 carcinoma cells, indicating its potential as an anti-proliferative agent. This guide is intended to serve as a resource for researchers interested in sourcing and investigating this compound for drug discovery and development purposes.

Suppliers and Availability

Sourcing high-quality this compound is crucial for reliable and reproducible research. Several chemical suppliers list this compound in their catalogs. While pricing and real-time availability often require direct inquiry or registration on the supplier's website, the following table summarizes the available information.

| Supplier | Catalog Number | Purity | Available Quantities | Contact for Pricing/Availability |

| MedChemExpress | HY-N1622 | >98% (by HPLC) | Inquire | Yes |

| TargetMol | TN5935 | Inquire | Inquire | Yes |

| Clinivex | Inquire | Inquire | Inquire | Yes |

| Pharmaffiliates | Inquire | Inquire | Inquire | Yes |

Biological Activity and Signaling Pathway

Research on cycloartane-type triterpenes suggests a potential mechanism of action involving the induction of apoptosis. While the specific signaling cascade for this compound has not been fully elucidated, studies on structurally related compounds indicate the involvement of the p53-dependent mitochondrial signaling pathway. This pathway is a critical regulator of cell death and a common target for anti-cancer therapies.

Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by cycloartane-type triterpenes.

Experimental Protocols

The following sections provide detailed methodologies relevant to the study of this compound.

Isolation of this compound from Combretum quadrangulare

The following protocol is based on the methodology described by Banskota et al. (1998) for the isolation of cycloartane-type triterpenes from Combretum quadrangulare.[1]

1. Plant Material and Extraction:

-

Air-dried and powdered leaves of Combretum quadrangulare are extracted with methanol (B129727) (MeOH) at room temperature.

-

The MeOH extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

3. Chromatographic Separation:

-

The bioactive fraction (typically the CHCl₃ or EtOAc fraction for triterpenes) is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing compounds of interest are pooled and subjected to further purification steps.

-

These may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxic effects of this compound on a cancer cell line, such as murine colon 26-L5 carcinoma cells. This can be adapted for various cell viability assays like MTT, XTT, or flow cytometry-based methods.

1. Cell Culture:

-

The selected cancer cell line is maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

-

The plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.

-

The culture medium from the seeded plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only) are included.

4. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

5. Viability Assessment (MTT Assay Example):

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The half-maximal effective concentration (EC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the cytotoxicity of a natural product like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 1-Dehydroxy-23-deoxojessic acid is limited in publicly available literature, its core structure suggests it belongs to the oleanane (B1240867) class of pentacyclic triterpenoids. This guide will focus on the broader family of oleanane triterpenoids, with a particular emphasis on oleanolic acid, a well-researched analogue. Oleanolic acid and its derivatives, often isolated from plants of the Combretum genus, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the isolation, biological evaluation, and mechanisms of action of these compounds, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

Core Compound and Related Structures

This compound is a derivative of jessic acid, an oleanane-type pentacyclic triterpenoid (B12794562). The fundamental oleanane skeleton consists of a five-ring carbon structure. Variations in functional groups at different positions on this skeleton give rise to a wide array of derivatives with distinct biological activities.

Oleanolic Acid , a closely related and extensively studied compound, will be used as a representative oleanane triterpenoid throughout this guide. Its structure provides a basis for understanding the potential properties of less-studied derivatives like this compound.

Quantitative Biological Activity Data

The biological activities of oleanane triterpenoids have been quantified in numerous studies. The following tables summarize key in vitro data for oleanolic acid and its derivatives, focusing on their anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Oleanolic Acid and its Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 Value | Reference |

| Oleanolic Acid | NO Production Inhibition | RAW 264.7 | 65.22% inhibition at 10µM | [1] |

| Oleanolic Acid Derivative (3a) | NO Production Inhibition | RAW 264.7 | 77.18% inhibition at 10µM | [1] |

| Oleanolic Acid Derivative (3d) | NO Production Inhibition | RAW 264.7 | 71.5% inhibition at 10µM | [1] |

| Oleanolic Acid Derivative (3e) | NO Production Inhibition | RAW 264.7 | 68.8% inhibition at 10µM | [1] |

| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (48h) | 1.09 ± 0.01 µg/mL | [2] | |

| Oleanolic Acid | NO Production Inhibition (48h) | 31.28 ± 2.01 µg/mL | [2] | |

| Diclofenac (Reference) | NO Production Inhibition (48h) | 53.84 ± 2.25 µg/mL | [2] | |

| Oleanolic Acid Derivative (3L) | IL-6 Inhibition | 77.2% inhibition | [1] | |

| Oleanolic Acid Derivative (3L) | TNF-α Inhibition | 75.4% inhibition | [1] |

Table 2: Cytotoxic Activity of Oleanolic Acid and its Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Oleanolic Acid | MKN28 (Gastric Cancer) | MTT | 44.8 µg/mL (12h), 15.9 µg/mL (24h) | [3] |

| Oleanolic Acid | HepG2 (Liver Cancer) | CCK8 | 30 µM | [4] |

| Oleanolic Acid | AML12 (Normal Liver) | CCK8 | 120 µM | [4] |

| Oleanolic Acid | HCT-116 (Colon Cancer) | 40 µg/mL (48h) | [5] | |

| Oleanolic Acid Lactone (6) | Various Cancer Cell Lines | Micromolar range | [6][7] | |

| Oleanolic Acid Lactone (2) | Various Cancer Cell Lines | Micromolar range | [6][7] | |

| Oleanolic Acid Lactone (10) | Various Cancer Cell Lines | Micromolar range | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines standard protocols for the isolation of oleanane triterpenoids from plant material and the subsequent evaluation of their cytotoxic activity.

Isolation of Triterpenoids from Combretum zeyheri

This protocol provides a general framework for the extraction and isolation of triterpenoids from the leaves of Combretum zeyheri.[8][9][10]

4.1.1 Extraction

-

Preparation of Plant Material: Air-dry the leaves of Combretum zeyheri at room temperature and grind them into a fine powder.

-

Solvent Extraction:

-

Perform successive extractions of the powdered leaves with solvents of increasing polarity, starting with ethanol.

-

Use a Soxhlet apparatus or maceration for extraction. For maceration, soak the plant material in the solvent for 72 hours, with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

4.1.2 Chromatographic Separation

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel 60 as the stationary phase.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on TLC plates (silica gel 60 F254).

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC, to isolate pure compounds.

-

4.1.3 Structure Elucidation

-

Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (ESI-MS, HR-ESI-MS), and compare the data with published literature values.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13]

4.2.1 Materials

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HepG2, MKN28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

4.2.2 Procedure

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their biological effects by modulating various cellular signaling pathways. Key mechanisms include the inhibition of the pro-inflammatory NF-κB pathway and the induction of apoptosis in cancer cells.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. Many triterpenoids have been shown to inhibit the NF-κB signaling pathway.[14][15][16]

Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.

Induction of Apoptosis in Cancer Cells

Oleanolic acid and its derivatives can induce programmed cell death (apoptosis) in cancer cells through the intrinsic (mitochondrial) pathway.[3][4][17][18][19]

Caption: Induction of apoptosis via the mitochondrial pathway by oleanane triterpenoids.

Conclusion

Oleanane triterpenoids, including the lesser-known this compound and the well-characterized oleanolic acid, represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and apoptosis, make them attractive candidates for further drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating family of compounds. Further investigation into the specific activities and mechanisms of individual derivatives is warranted to fully unlock their potential for clinical applications.

References

- 1. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Oleanane-Type Triterpene Glycosides from the Saponaria officinalis L. Seeds and Apoptosis-Inducing Activity via Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-Dehydroxy-23-deoxojessic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpenoid, has emerged as a molecule of interest in the field of oncology. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, drawing from available preclinical data. The primary focus of this document is the cytotoxic activity of this compound against murine colon 26-L5 carcinoma cells. This guide will delve into the experimental details of the cytotoxicity assessment, present the quantitative data in a clear and structured format, and discuss the potential mechanisms of action based on the broader understanding of cycloartane-type triterpenes. Furthermore, this document will explore a secondary, putative mechanism of action related to the inhibition of polar auxin transport, a pathway primarily studied in plant biology, and consider its potential, though speculative, relevance in mammalian systems.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Among these, the cycloartane-type triterpenes, characterized by a cyclopropane (B1198618) ring in their steroid-like nucleus, have shown notable potential as cytotoxic agents. This compound is a member of this chemical class, and initial studies have highlighted its potential as an anti-proliferative agent. This whitepaper aims to consolidate the existing knowledge on this compound, providing a technical foundation for further research and development.

Primary Therapeutic Target: Cancer Cell Cytotoxicity

The most direct evidence for the therapeutic potential of this compound lies in its demonstrated cytotoxic effects against a specific cancer cell line.

Quantitative Data Summary

An initial screening study has quantified the cytotoxic activity of this compound against murine colon 26-L5 carcinoma cells. The key finding from this research is summarized in the table below.

| Compound | Cell Line | Assay Type | Endpoint | Result (EC50) | Reference |

| This compound | Murine Colon 26-L5 Carcinoma | Cytotoxicity Assay | 50% Effective Concentration (EC50) | 62.38 μM | [1][2] |

Experimental Protocol: Cytotoxicity Assay

The following protocol is based on the methodology described in the original study that identified the cytotoxic properties of this compound[1].

Objective: To determine the concentration of this compound that inhibits the growth of murine colon 26-L5 carcinoma cells by 50% (EC50).

Materials:

-

This compound

-

Murine colon 26-L5 carcinoma cells

-

Eagle’s Minimum Essential Medium (MEM)

-

Fetal Calf Serum (FCS)

-

Trypsin

-

Phosphate Buffered Saline (PBS)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Murine colon 26-L5 carcinoma cells were cultured in Eagle’s MEM supplemented with 10% FCS.

-

Cell Seeding: Cells were harvested using trypsin and suspended in fresh medium. 100 μL of the cell suspension (containing approximately 1 x 10^4 cells) was added to each well of a 96-well microplate.

-

Incubation: The microplate was incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Addition: A stock solution of this compound was prepared and serially diluted. 100 μL of various concentrations of the compound were added to the wells. A control group received 100 μL of medium without the compound.

-

Incubation: The plate was incubated for an additional 72 hours under the same conditions.

-

Cell Viability Assessment: The number of viable cells was determined using a suitable cell viability assay (e.g., MTT, XTT, or direct cell counting).

-

Data Analysis: The percentage of cell viability was calculated relative to the control group. The EC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

Putative Mechanisms of Action of Cycloartane-Type Triterpenes

While the precise signaling pathway for this compound has not been elucidated, the broader class of cycloartane-type triterpenes has been studied for its anti-cancer properties. These studies suggest several potential mechanisms of action that may be relevant.

Potential Signaling Pathways:

-

Induction of Apoptosis: Many triterpenoids exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in these pathways include caspases, Bcl-2 family proteins, and p53.

-

Cell Cycle Arrest: Triterpenes can interfere with the normal progression of the cell cycle, leading to arrest at various checkpoints (e.g., G1, S, or G2/M phases). This prevents cancer cells from proliferating.

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Some cycloartane (B1207475) triterpenes possess anti-inflammatory properties, which may contribute to their anti-cancer activity by modulating inflammatory signaling pathways such as NF-κB.

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Some triterpenoids have been shown to inhibit this process, thereby starving the tumor of essential nutrients.

Signaling Pathway Diagram:

Secondary Putative Target: Polar Auxin Transport Inhibition

An intriguing area of research has identified this compound (also known as 4-carboxy-4-methyl-24-methylenecycloartanol or CMMC) as an inhibitor of polar auxin transport in plants. Auxins are a class of plant hormones that play a critical role in regulating plant growth and development.